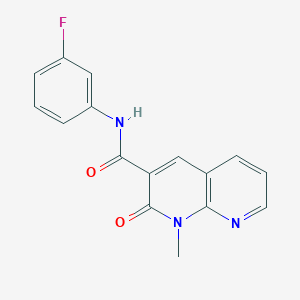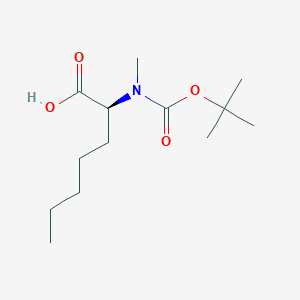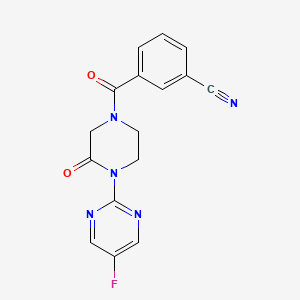
3-(4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a fluoropyrimidinyl group, a piperazine ring, and a benzonitrile group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a fluoropyrimidinyl group attached to a piperazine ring, which is further attached to a benzonitrile group . The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions of such compounds would depend on the specific functional groups present in the molecule. For example, the fluoropyrimidinyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, they might have certain solubility in water or organic solvents, a certain melting point, and specific optical properties .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Chemical Synthesis and Structural Optimization : The development of pyrimidine derivatives, including those with fluoropyrimidinyl groups, often involves optimizing structural components for enhanced biological activity. For instance, studies on pyrimidine-containing histamine H4 receptor ligands have demonstrated the systematic modification of core pyrimidine moieties to optimize potency, revealing potential anti-inflammatory and antinociceptive activities (Altenbach et al., 2008). Similarly, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity highlight the antimicrobial potential of such compounds (Rostamizadeh et al., 2013).
Antimicrobial and Antitumor Activities : Novel synthetic pathways have been explored for the creation of pyrimidine derivatives, demonstrating potential in antimicrobial and antitumor applications. For example, 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and pyrazole-4-carbonitrile derivatives have shown antimicrobial properties, suggesting their utility in addressing infectious diseases (Al‐Azmi & Mahmoud, 2020). Additionally, compounds such as fluoro-substituted benzo[b]pyran have been identified for their anti-lung cancer activity, underscoring the therapeutic potential of fluoropyrimidinyl-related structures (Hammam et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c17-13-8-19-16(20-9-13)22-5-4-21(10-14(22)23)15(24)12-3-1-2-11(6-12)7-18/h1-3,6,8-9H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACPKZVKFLWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC(=C2)C#N)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

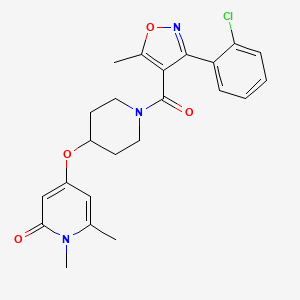
![2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2700737.png)
![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2700742.png)
![2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2700743.png)
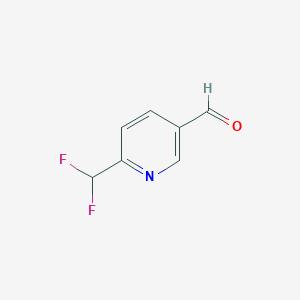
![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)
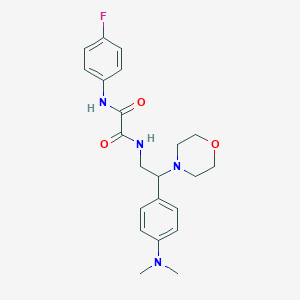
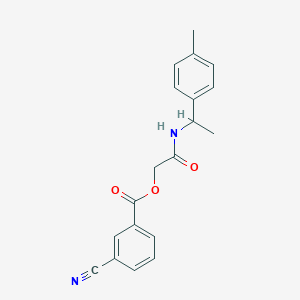
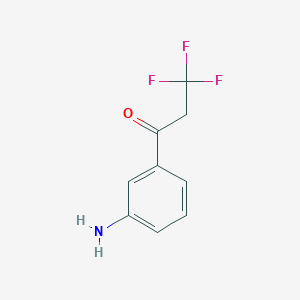
![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)
